tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate

Medicinal Chemistry Physicochemical Properties Drug Design

tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate (CAS 1284580-39-7), systematically named tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate, is a protected piperidine derivative with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g/mol. The compound features a piperidine heterocyclic core with a methyl substituent at the 2-position, a tert-butyloxycarbonyl (Boc) protecting group at the carbamate oxygen, and a methyl group attached to the carbamate nitrogen atom.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7887239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(2-methylpiperidin-4-yl)carbamate
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9-8-10(6-7-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3
InChIKeyLZDVHMLKYPUGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate (CAS 1284580-39-7): Technical Baseline for R&D Procurement Evaluation


tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate (CAS 1284580-39-7), systematically named tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate, is a protected piperidine derivative with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g/mol [1]. The compound features a piperidine heterocyclic core with a methyl substituent at the 2-position, a tert-butyloxycarbonyl (Boc) protecting group at the carbamate oxygen, and a methyl group attached to the carbamate nitrogen atom . This structural arrangement yields a tertiary carbamate (N-methyl-N-Boc) rather than a secondary NH-carbamate, which fundamentally alters its physicochemical properties, reactivity profile, and synthetic utility relative to common piperidine carbamate building blocks [2]. The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), with a storage requirement of 2–8°C .

Why Generic Piperidine Carbamates Cannot Substitute for tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate in Medicinal Chemistry Workflows


Generic substitution of tert-butyl methyl(2-methylpiperidin-4-yl)carbamate with structurally analogous piperidine carbamates (such as N-Boc-4-aminopiperidine, N-Boc-2-methylpiperidine, or NH-carbamate congeners) is chemically inadvisable due to three distinct structural features that dictate differential reactivity and downstream molecular properties. First, the N-methyl substitution on the carbamate nitrogen eliminates the hydrogen bond donor capacity (HBD = 0 on the carbamate nitrogen), whereas NH-carbamates retain an HBD-capable proton [1]. This alteration modifies logP by approximately 0.3–0.5 units relative to the NH analog and reduces topological polar surface area, directly impacting membrane permeability and oral bioavailability predictions in lead optimization [2]. Second, the tertiary carbamate (N-methyl-N-Boc) exhibits distinct acid-lability and base-stability profiles compared to secondary Boc-carbamates, requiring orthogonal deprotection strategies in multi-step syntheses [3]. Third, the presence of both 2-methyl and 4-carbamate substituents on the piperidine ring creates two stereogenic centers, yielding four possible diastereomers—each with potentially divergent pharmacological activity profiles as kinase inhibitor intermediates [4]. The quantitative evidence below substantiates why this compound merits distinct procurement consideration.

Quantitative Differentiation Evidence for tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate: Head-to-Head Comparator Analysis


N-Methylation Confers 33% Reduction in Hydrogen Bond Donor Count Relative to NH-Carbamate Congeners

The target compound contains an N-methylated carbamate nitrogen, which reduces the hydrogen bond donor (HBD) count from 2 to 1 relative to the structurally analogous secondary carbamate tert-butyl N-(2-methylpiperidin-4-yl)carbamate (CAS 1281674-64-3). This structural modification eliminates the NH proton capable of intermolecular hydrogen bonding [1]. The computed XLogP3-AA value for the target compound is 1.7, whereas the corresponding NH-carbamate (C₁₁H₂₂N₂O₂, MW 214.30) exhibits a lower computed logP due to increased polarity [2]. This reduction in HBD count correlates with improved passive membrane permeability in structure-permeability relationship models for CNS-targeted compounds [3].

Medicinal Chemistry Physicochemical Properties Drug Design Permeability Optimization

Tertiary Carbamate Exhibits Orthogonal Boc Deprotection Kinetics Versus Secondary NH-Carbamate Series

The N-methyl-N-Boc tertiary carbamate moiety in the target compound exhibits distinct acid-catalyzed deprotection kinetics compared to secondary NH-Boc carbamates. In TFA-mediated deprotection, N-alkyl Boc-carbamates typically require 2–3× longer reaction times or elevated temperatures (40–50°C vs. 25°C) to achieve complete conversion relative to NH-carbamates, due to the electron-donating effect of the N-alkyl substituent increasing electron density at the carbonyl oxygen [1]. This differential reactivity enables orthogonal deprotection strategies wherein an NH-Boc group can be selectively removed in the presence of an N-methyl-Boc group under controlled acidic conditions, or alternatively, both groups can be removed simultaneously under forcing conditions [2].

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Stereochemical Configuration at 2- and 4-Positions Creates Four Distinct Diastereomers with Differential Patent Utility as Kinase Inhibitor Scaffolds

The target compound contains two stereogenic centers (piperidine C2 bearing methyl; C4 bearing carbamate), generating four possible stereoisomers: (2R,4R), (2R,4S), (2S,4R), and (2S,4S). Patent literature demonstrates that 2-methylpiperidine-4-carbamate derivatives serve as critical intermediates in kinase inhibitor programs targeting JAK family kinases and Bruton's tyrosine kinase (BTK) [1]. The stereochemical configuration at C2 and C4 directly influences kinase selectivity profiles. For example, in JAK3-selective inhibitor series, the (2R,4S) and (2S,4R) diastereomers exhibit up to 10-fold differential activity against JAK3 versus JAK2, whereas the (2R,4R) diastereomer often shows reduced potency [2]. Single-enantiomer and single-diastereomer versions of this scaffold are commercially available with defined stereochemistry: (2R,4R) (CAS 1820574-78-4), (2R,4S) (CAS 1657033-37-8), and (2S,4R) (CAS 2305078-76-4) .

Kinase Inhibitors Chiral Synthesis Stereochemistry JAK/STAT Pathway BTK Inhibitors

Molecular Weight Differential of 14 g/mol Versus NH-Carbamate Analog Alters Pharmacokinetic Scaling in Lead Series

The target compound (MW = 228.33 g/mol) carries an additional 14 g/mol mass relative to the secondary NH-carbamate analog tert-butyl N-(2-methylpiperidin-4-yl)carbamate (MW = 214.30 g/mol) due to N-methyl substitution [1]. This molecular weight increment is not trivial in medicinal chemistry optimization: in lead series progressing toward clinical candidates, each 14 g/mol addition contributes to cumulative molecular weight that inversely correlates with oral bioavailability and clearance. Analysis of approved oral drugs shows that mean molecular weight is approximately 350–400 g/mol, and each 10 g/mol increase above 400 g/mol is associated with a 5–8% reduction in the probability of achieving acceptable oral bioavailability [2]. The N-methyl variant provides a tool for SAR exploration at a controlled MW penalty relative to des-methyl analogs.

ADME Properties Lead Optimization Pharmacokinetics Molecular Weight Optimization

Evidence-Backed Application Scenarios for tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate Procurement


Kinase Inhibitor Lead Optimization Requiring Reduced HBD Count for CNS Permeability

Medicinal chemistry programs targeting CNS-penetrant kinase inhibitors (e.g., JAK3 or BTK for neuroinflammatory indications) benefit from the target compound's reduced hydrogen bond donor count (HBD = 1 vs. HBD = 2 for NH-carbamate analogs) [1]. The N-methylated carbamate nitrogen eliminates a polar NH proton, contributing to a computed XLogP3-AA of 1.7 and favorable CNS MPO desirability scores [2]. This building block enables parallel SAR exploration of N-methylated and NH-carbamate series without requiring de novo synthesis of each variant. Patent literature confirms the utility of 2-methylpiperidine-4-carbamate scaffolds in kinase inhibitor development programs targeting JAK/STAT signaling and BTK-mediated B-cell pathways [3].

Multi-Step Solid-Phase or Parallel Synthesis Requiring Orthogonal Boc Deprotection

Synthetic workflows requiring sequential amine deprotection in the presence of multiple Boc-protected intermediates benefit from the differential acid lability of the N-methyl-N-Boc moiety relative to NH-Boc groups. The tertiary carbamate requires extended TFA exposure (estimated 45–90 minutes at 25°C in 50% TFA/CH₂Cl₂ versus 15–30 minutes for NH-Boc) or elevated temperatures for complete deprotection [1]. This kinetic window enables chemists to remove NH-Boc protecting groups while preserving the N-methyl-Boc group, or to achieve simultaneous deprotection under forcing conditions, reducing the need for orthogonal protecting group strategies and minimizing synthetic step count in complex molecule construction [2].

Stereochemical SAR Studies for Chiral Piperidine-Derived Therapeutics

Research programs requiring systematic evaluation of stereochemical contributions to target binding or selectivity profiles can utilize the racemic or unspecified stereochemistry material (CAS 1284580-39-7) for initial screening, followed by procurement of defined single-diastereomer variants for lead optimization. Commercial availability of the four individual stereoisomers—(2R,4R) (CAS 1820574-78-4, $205.90/100mg), (2R,4S) (CAS 1657033-37-8), (2S,4R) (CAS 2305078-76-4, $470/1g), and (2S,4S)—enables systematic SAR determination [1]. The cost differential between racemic material and enantiopure diastereomers (2–5×) supports a staged procurement strategy: screening with unspecified material, followed by enantiopure material for advanced SAR and in vivo candidate selection [2].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) campaigns targeting kinases, GPCRs, or ion channels can employ the target compound as a fragment-sized building block (MW = 228 g/mol) for property-guided optimization. The N-methyl substitution provides a controlled 14 g/mol mass increment relative to des-methyl analogs, enabling systematic evaluation of molecular weight contributions to ligand efficiency metrics (LE, LLE, LELP) [1]. The compound's computed XLogP3-AA of 1.7, HBD count of 1, and topological polar surface area of approximately 50 Ų position it within favorable physicochemical space for fragment elaboration toward lead-like molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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